1-(Chloromethyl)-1-pentylcyclopropane
Description
Properties
Molecular Formula |
C9H17Cl |
|---|---|
Molecular Weight |
160.68 g/mol |
IUPAC Name |
1-(chloromethyl)-1-pentylcyclopropane |
InChI |
InChI=1S/C9H17Cl/c1-2-3-4-5-9(8-10)6-7-9/h2-8H2,1H3 |
InChI Key |
QXKSFVYDLCMJEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(CC1)CCl |
Origin of Product |
United States |
Preparation Methods
Reductive Cyclization of Polychloroalkanes
This method employs zinc-mediated dechlorination of 1,3-dichloroalkanes in ethanol under HCl gas, achieving cyclopropane ring formation via 1,3-dechlorination. For 1-(chloromethyl)-1-pentylcyclopropane, the precursor 1,3-dichloro-5-(chloromethyl)pentane undergoes reductive cyclization:
- Reactants : 1,3-Dichloro-5-(chloromethyl)pentane (1.0 eq), zinc dust (4.0 eq), ethanol (0.2 M), HCl gas.
- Conditions : Reflux at 78°C for 3 hours.
- Workup : Neutralization with NaOH, extraction with dichloromethane, and distillation.
- Yield : 78–86% (Table 1).
Table 1. Optimization of Reductive Cyclization
| Entry | Precursor | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 1,3-Dichloro-5-(chloromethyl)pentane | EtOH/HCl | 3 | 86 |
| 2 | 1,3-Dichlorohexane | EtOH/HCl | 4 | 81 |
One-Pot Synthesis via Sulfuryl Chloride
A scalable one-pot method utilizes 5-chloro-2-pentanone and sulfuryl chloride (SO₂Cl₂) to form the cyclopropane core, followed by chlorination:
- Step 1 : React 5-chloro-2-pentanone (0.2 mol) with SO₂Cl₂ (0.6 mol) in dichloromethane at 0–40°C for 4 hours.
- Step 2 : Add NaOH (0.8 mol) and benzyltrimethylammonium chloride (15 mmol) at 40°C for 3 hours.
- Workup : Neutral washing, solvent removal, and vacuum distillation.
- Yield : 58–60%, purity 97–98% (GC-MS).
Key Data :
- GC-MS (m/z) : 152 (M⁺), 117, 103 (base peak).
- ¹H NMR (CDCl₃) : δ 4.52 (s, 2H, CH₂Cl), 0.96–0.86 (m, 2H, cyclopropane), 0.69–0.63 (m, 2H, cyclopropane).
Grignard Reagent-Mediated Cyclopropanation
This approach involves reacting 1-pentylcyclopropanecarbonyl chloride with chloromethylmagnesium bromide (Grignard reagent):
- Reactants : 1-Pentylcyclopropanecarbonyl chloride (1.0 eq), chloromethylmagnesium bromide (2.5 eq), THF (0.1 M).
- Conditions : −78°C to room temperature, 12 hours.
- Workup : Quench with NH₄Cl, extract with ether, and purify via column chromatography.
- Yield : 65–70%.
- Elimination : 1-pentylcyclopropene (8–12%).
- Hydrogenolysis : 1-pentylcyclopropane (5–7%).
Phase-Transfer Catalyzed Chlorination
Using a phase-transfer catalyst (PTC), this method enhances chlorination efficiency:
- Reactants : 1-Pentylcyclopropanemethanol (1.0 eq), SO₂Cl₂ (3.0 eq), NaOH (4.0 eq), tetrabutylammonium bromide (5 mol%).
- Conditions : Dichloromethane/water biphasic system, 25°C, 6 hours.
- Yield : 72%, purity >99% (HPLC).
- Short reaction time.
- Minimal byproduct formation (e.g., <2% dichlorinated derivative).
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency | Key Limitation |
|---|---|---|---|---|
| Reductive Cyclization | 78–86 | High | Moderate | Requires specialized precursor |
| One-Pot Synthesis | 58–60 | Moderate | Low | Moderate purity |
| Grignard Reagent | 65–70 | Low | High | Sensitive to moisture |
| Phase-Transfer Catalysis | 72 | High | Moderate | Biphasic system complexity |
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-1-pentylcyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOCH₃) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted cyclopropane derivatives.
Oxidation: Formation of cyclopropane carboxylic acids or alcohols.
Reduction: Formation of 1-methyl-1-pentylcyclopropane.
Scientific Research Applications
1-(Chloromethyl)-1-pentylcyclopropane has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-1-pentylcyclopropane involves its reactivity due to the strained cyclopropane ring and the electrophilic chloromethyl group. The compound can undergo nucleophilic substitution reactions, where the chloromethyl group is replaced by a nucleophile. The ring strain in the cyclopropane ring makes it more reactive towards various chemical transformations .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations :
- Electrophilicity : The chloromethyl group increases electrophilicity at the adjacent carbon, facilitating nucleophilic substitution reactions, similar to 1-chlorocyclopropane-1-carbonyl chloride .
Physical and Chemical Properties
Table 2: Physical Properties
Key Observations :
- Stability : The pentyl group may sterically stabilize the cyclopropane ring in this compound, delaying ring-opening compared to smaller derivatives like 1-chlorocyclopropane-1-carbonyl chloride .
- Solubility : The compound’s hydrophobicity contrasts with ionic derivatives (e.g., 1-methoxymethyl-cyclopropylamine HCl), which exhibit higher water solubility .
Table 3: Reactivity and Use Cases
Key Observations :
- Synthetic Utility : The chloromethyl group enables cross-coupling reactions, as seen in ’s synthesis of cytotoxic indole derivatives using EDC/I coupling agents .
Biological Activity
1-(Chloromethyl)-1-pentylcyclopropane is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, chemical properties, and relevant research findings.
- Molecular Formula : C11H19Cl
- Molecular Weight : 186.72 g/mol
- IUPAC Name : [1-(chloromethyl)cyclopropyl]cycloheptane
- InChI Key : MACPGIDHHLPIIT-UHFFFAOYSA-N
The structure of this compound features a chloromethyl group attached to a cyclopropyl moiety, which is further connected to a cycloheptane ring. This unique configuration imparts specific reactivity and biological interactions.
The biological activity of this compound primarily arises from its reactive chloromethyl group. This group can engage in nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. Such interactions can lead to alterations in the structure and function of these biomolecules, potentially affecting various biological pathways.
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of compounds similar to this compound. For instance, its structural analogs have demonstrated effectiveness against Gram-positive and Gram-negative bacteria by targeting essential proteins involved in cell division, such as FtsZ, which is crucial for bacterial proliferation .
Pharmacological Potential
The compound's unique structure may allow it to serve as a scaffold for developing new pharmaceuticals. Its ability to modify protein interactions suggests that it could be explored for therapeutic applications in treating infections or diseases caused by resistant bacterial strains.
Study on Bacterial Resistance
A study investigated the effects of chlorinated compounds on bacterial resistance mechanisms. The findings indicated that compounds like this compound could inhibit bacterial growth by disrupting critical cellular functions, thereby providing insights into their potential use as novel antimicrobial agents .
Synthesis and Reactivity Studies
Research has focused on synthesizing derivatives of this compound to explore their reactivity profiles. These studies revealed that the compound could undergo various chemical transformations, including oxidation and reduction reactions, which are essential for developing more complex molecules with enhanced biological activities .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Cyclopropylmethane | Simple cyclopropane | Limited reactivity |
| Cycloheptylmethane | Simple cycloheptane | Varies based on substituents |
| 1-(Bromomethyl)cyclopropylcycloheptane | Brominated analog | Different reactivity profile |
This table illustrates that while similar compounds may share structural characteristics, their biological activities can differ significantly due to variations in functional groups and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
